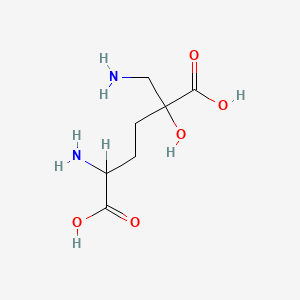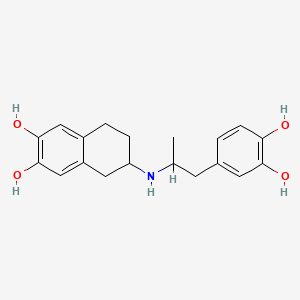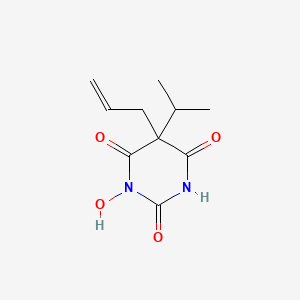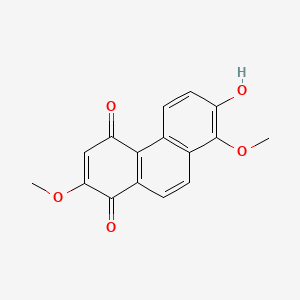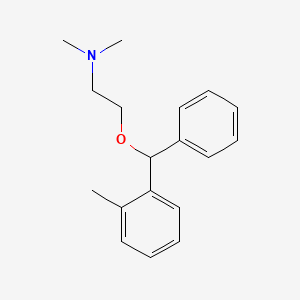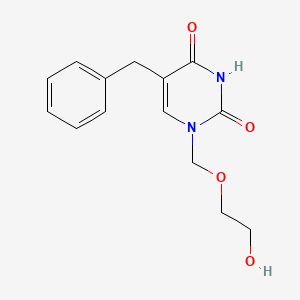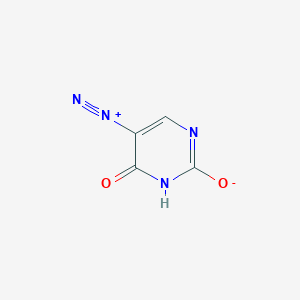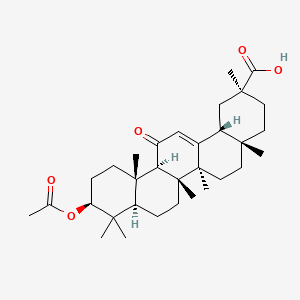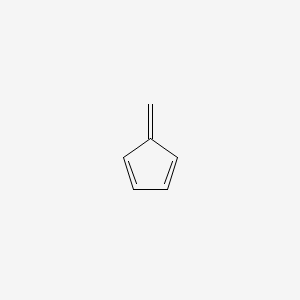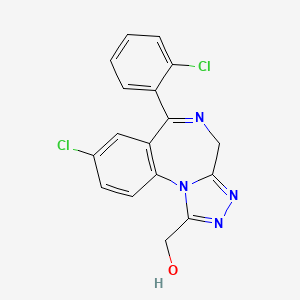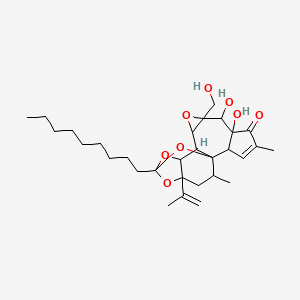
Pimelea factor P1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimelea factor P1 is a natural product found in Pimelea trichostachya, Pimelea, and other organisms with data available.
Scientific Research Applications
Overview of Pimelea Factor P1
Pimelea factor P1, often associated with alpha-1 antitrypsin (A1AT) deficiency, is a significant protein in medical research, particularly in the context of liver and lung diseases. This protein is involved in various physiological processes, including the regulation of protease activity, which is crucial in maintaining tissue homeostasis. Notably, Pimelea factor P1 has been a focal point in genetic research, providing insights into population genetics and the prevalence of genetic disorders.
Prevalence and Genetic Insights
Research has delved into the prevalence of genetic alleles associated with A1AT deficiency, a condition related to Pimelea factor P1. For instance, a study by Blanco et al. (2006) developed estimates for the prevalence of PIS and PIZ deficiency alleles of A1AT deficiency in Europe. The study is foundational in understanding the genetic distribution of these alleles, contributing to the broader understanding of Pimelea factor P1-related conditions (Blanco et al., 2006).
Involvement in Disease Pathophysiology
Pimelea factor P1's role extends to understanding disease mechanisms, such as its involvement in rheumatoid arthritis. A study by Cox and Huber (1976) highlighted the prevalence of Pi types MZ and SZ, associated with Pimelea factor P1, in adults with rheumatoid arthritis. This finding underscores the protein's significance in the pathophysiology of autoimmune diseases and its potential as a biomarker or therapeutic target (Cox & Huber, 1976).
Contribution to Genetic Disease Understanding
The research also underscores the significance of Pimelea factor P1 in understanding genetic diseases. For instance, the study on liver disease in alpha-1-antitrypsin deficiency by Sveger (1976) revealed the association between Pi phenotypes and hepatic dysfunction in newborns. This study is vital in understanding the genetic basis of liver diseases and the role of Pimelea factor P1 in these conditions (Sveger, 1976).
properties
Product Name |
Pimelea factor P1 |
|---|---|
Molecular Formula |
C30H44O8 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C30H44O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h14,19-21,23-25,31,33-34H,2,6-13,15-16H2,1,3-5H3 |
InChI Key |
JAQJQYMDHBSCKO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
synonyms |
simplexin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



